Kaempferol 3-O-beta-D-galactoside(1-) is a flavonoid glycoside derived from kaempferol, a well-known flavonoid found in various plants. This compound consists of a kaempferol backbone linked to a beta-D-galactose sugar moiety at the 3-position. It has garnered interest due to its potential health benefits, including antioxidant, anti-inflammatory, and hepatoprotective activities.
Kaempferol 3-O-beta-D-galactoside(1-) is primarily extracted from various plant sources, particularly those rich in flavonoids. Notable sources include Helicteres velutina, Agrimonia pilosa, and other plants known for their medicinal properties. The extraction typically involves solvent extraction methods followed by chromatographic techniques to isolate the compound from complex mixtures of plant metabolites .
This compound falls under the category of flavonoid glycosides, which are characterized by their glycosylated flavonoid structures. Flavonoids are polyphenolic compounds known for their diverse biological activities, and glycosylation enhances their solubility and bioavailability.
The synthesis of kaempferol 3-O-beta-D-galactoside(1-) can be achieved through several methods, including enzymatic and chemical synthesis. One common approach involves the use of glycosyltransferases to catalyze the transfer of the galactose moiety to kaempferol.
The enzymatic synthesis typically requires purified enzymes and specific conditions (pH, temperature) to ensure optimal activity. Chemical synthesis may involve protecting groups for the hydroxyl functionalities on kaempferol, followed by selective glycosylation using activated galactose donors .
The molecular formula of kaempferol 3-O-beta-D-galactoside(1-) is C_21H_21O_10. It features a flavonol structure with a galactose unit attached via a beta-glycosidic bond at the 3-position.
Kaempferol 3-O-beta-D-galactoside(1-) can undergo various chemical reactions typical of flavonoids, including oxidation, reduction, and hydrolysis. These reactions can lead to the formation of different derivatives or degradation products.
For instance, under acidic conditions, hydrolysis can occur, releasing free kaempferol and galactose. The compound's stability can be influenced by factors such as pH and temperature during storage or processing .
The biological activities of kaempferol 3-O-beta-D-galactoside(1-) are largely attributed to its ability to scavenge free radicals and modulate various signaling pathways involved in inflammation and oxidative stress.
Research indicates that this compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative damage. Additionally, it has shown potential in inhibiting pro-inflammatory cytokines and pathways such as Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling .
Kaempferol 3-O-beta-D-galactoside(1-) is utilized in various scientific research areas due to its health-promoting properties. Applications include:
The biosynthesis of kaempferol 3-O-β-D-galactoside (trifolin) is catalyzed by specialized uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs). These enzymes transfer galactose from the donor UDP-galactose to the 3-hydroxyl group of the kaempferol aglycone backbone. This reaction exemplifies the broader biochemical strategy plants employ to increase flavonoid solubility, stability, and compartmentalization. Structural analyses of related enzymes, such as the grape VvGT1, reveal a conserved Rossmann-fold domain that binds the UDP-sugar donor, while acceptor specificity is determined by variable amino acid residues in the catalytic pocket. Kinetic studies demonstrate that UGTs exhibit significant promiscuity; for example, VvGT1 can utilize UDP-glucose, UDP-galactose, and UDP-xylose as donors, though with markedly different catalytic efficiencies (k~cat~ values ranging from 0.08 s⁻¹ for UDP-glucose to 3.8 × 10⁻⁴ s⁻¹ for UDP-galactose) [3] [8].
The regiospecificity (position-specific glycosylation) of these enzymes is critical. Kaempferol 3-O-galactosyltransferases selectively target the 3-OH position, unlike other UGTs that modify positions like 7-OH. This specificity is governed by precise molecular interactions between the enzyme’s active site and the flavonol’s hydroxyl groups. For instance, molecular docking studies indicate that hydrogen bonding and hydrophobic interactions position the kaempferol molecule optimally for galactose transfer at C-3 [7] [10].
Table 1: Kinetic Parameters of Selected Plant Glycosyltransferases Acting on Kaempferol
Enzyme | Source | Sugar Donor | K~m~ (μM) | k~cat~ (s⁻¹) | k~cat~/K~m~ (s⁻¹ μM⁻¹) |
---|---|---|---|---|---|
VvGT1 | Vitis vinifera | UDP-Glucose | 679 | 8.4 × 10⁻² | 1.24 × 10⁻⁴ |
VvGT1 | Vitis vinifera | UDP-Galactose | 48.2 | 3.8 × 10⁻⁴ | 7.88 × 10⁻⁶ |
ZmUGT85W2 | Zea mays | UDP-Glucose | 38.5* | 0.12* | 3.12 × 10⁻³* |
AtUGT78D1 | Arabidopsis | UDP-Rhamnose | 110† | 0.05† | 4.55 × 10⁻⁴† |
Representative values for flavonol substrates; †Rhamnosylation activity [3] [10].
UGT78D and UGT73C6 subfamilies in Arabidopsis thaliana are implicated in flavonol galactosylation, with UGT78D1 specifically catalyzing rhamnosylation and UGT73C6 acting sequentially to form di-glycosides. The enzyme UGT89C1, classified as EC 2.4.1.234, has been biochemically confirmed as a kaempferol 3-O-β-D-galactosyltransferase. This enzyme shows strict regiospecificity for the 3-OH position and moderate promiscuity for sugar donors, though UDP-galactose is its optimal donor [8] [9].
The formation of β-D-galactosides (like trifolin) versus β-D-glucosides is determined by the UGT’s donor-binding pocket. Key residues (e.g., His-20, Gln-189 in VvGT1) form hydrogen bonds with the C4-OH and C6-OH of the UDP-sugar, explaining the kinetic preference for UDP-glucose (k~cat~/K~m~ = 124 s⁻¹ μM⁻¹) over UDP-galactose (k~cat~/K~m~ = 5.3 s⁻¹ μM⁻¹), which differs only in its C4 epimeric configuration [3] [7]. Despite lower catalytic efficiency, galactosylation occurs in planta due to tissue-specific enzyme expression and UDP-galactose availability. Trifolin accumulation in species like Consolida oliveriana and Eupatorium perfoliatum underscores the ecological significance of this modification in plant-environment interactions [4] [6].
The TRANSPARENT TESTA 8 (TT8)* gene in Arabidopsis thaliana encodes a *basic helix-loop-helix (bHLH) transcription factor that coordinately regulates flavonoid glycosylation. TT8 directly activates promoters of not only core flavonoid biosynthetic genes (e.g., *DFR, BAN) but also carbohydrate-active enzymes (CAZy), including UGTs responsible for kaempferol galactosylation. Systems biology approaches integrating transcriptomics and metabolomics reveal that TT8 overexpression upregulates 129 CAZy genes, leading to increased glycosylated flavonoid pools [2] [9].
Additionally, R2R3-MYB transcription factors (e.g., P1 in maize, MYB12 in Arabidopsis) modulate UGT expression in response to environmental cues. In maize, UV-B radiation induces P1 and BOOSTER1 (B1), which subsequently activate ZmUGT85W2 and other UGTs, enhancing flavonol galactoside biosynthesis as a photoprotective response. Loss-of-function mutants (tt8) exhibit 6-fold reductions in UDP-sugar-dependent glycosylation and heightened sensitivity to abiotic stress, confirming TT8’s role as a metabolic integrator [2] [10].
Table 2: Genetic Regulators of Kaempferol 3-O-Galactoside Biosynthesis
Regulator | Type | Target Genes/Pathways | Biological Impact |
---|---|---|---|
TT8 | bHLH TF | UGT78D1, UGT73C6, sugar transporters | ↑ Nucleotide sugar flux; ↑ glycoside diversity |
P1 (Maize) | R2R3-MYB TF | ZmFNSI, ZmUGT85W2 | UV-B-induced flavonol galactoside accumulation |
B1/PL1 | R2R3-MYB TF | Flavonoid structural genes, UGTs | Tissue-specific glycoside partitioning |
HY5 | bZIP TF | Phenylpropanoid/UGT genes | Light-responsive flavonoid glycosylation |
Metabolic flux is dynamically regulated by (i) substrate availability (UDP-galactose pools), (ii) enzyme kinetics, and (iii) transcriptional networks. Isotopic labeling studies in Arabidopsis demonstrate that over 20% of kaempferol aglycone is channeled into galactosides when UGT78D1 or UGT89C1 is overexpressed. Conversely, UGT knockout lines show 50–70% reductions in trifolin and compensatory increases in kaempferol glucosides or rhamnosides [2] [5].
Flux is also redirected by environmental stressors. UV-B exposure in maize upregulates ZmUGT85W2 expression by 8-fold, increasing flux toward kaempferol 7-O-glucosides and 3,7-di-O-glucosides. Intriguingly, ZmUGT85W2 exhibits positive cooperativity (sigmoidal kinetics) with flavanones and flavones but hyperbolic kinetics with flavonols, indicating allosteric regulation that prioritizes flavonol galactosylation under stress. Computational flux balance analysis models further predict that glycosylation consumes >15% of cellular UDP-galactose during peak flavonoid synthesis, necessitating coordination with primary carbohydrate metabolism [9] [10].
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